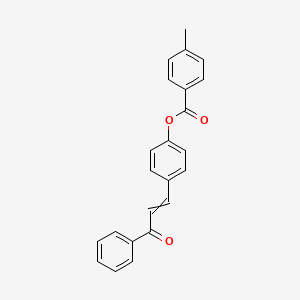

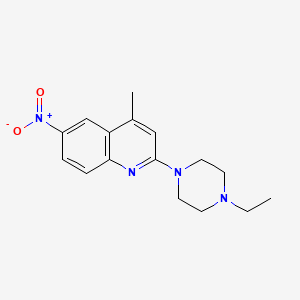

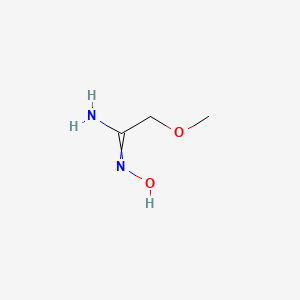

![molecular formula C8H6ClN3O B1308484 1-(1H-benzo[d][1,2,3]triazol-1-il)-2-cloroetanona CAS No. 50531-70-9](/img/structure/B1308484.png)

1-(1H-benzo[d][1,2,3]triazol-1-il)-2-cloroetanona

Descripción general

Descripción

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone, also known as 1-benzotriazol-1-yl-2-chloroethanone, is an organochlorine compound that is used in numerous scientific research applications. It is a colorless, crystalline solid with a melting point of 105-106°C. Due to its various properties, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone has become an important chemical in the fields of organic chemistry, biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, la estructura central del compuesto, han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan ampliamente en la síntesis orgánica . Exhiben alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .

Química de polímeros

En el campo de la química de polímeros, los 1,2,3-triazoles juegan un papel importante . Su fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen estructuralmente similares al enlace amida .

Química supramolecular

Los 1,2,3-triazoles también se utilizan en química supramolecular . Son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones .

Bioconjugación

El compuesto se utiliza en la bioconjugación . Esto implica el uso de moléculas biológicas para formar una nueva molécula híbrida con propiedades combinadas .

Biología química

En el campo de la biología química, se utilizan 1,2,3-triazoles . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Imágenes fluorescentes

Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Esta es una técnica utilizada en biología celular para visualizar estructuras y procesos dentro de las células .

Ciencia de materiales

Por último, en la ciencia de materiales, se utilizan 1,2,3-triazoles . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .

Direcciones Futuras

The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Mecanismo De Acción

- By inhibiting AChE, this compound modulates cholinergic signaling, affecting cognitive processes, memory, and other neurological functions .

- The interaction involves electrostatic interactions, hydrogen bonding, and van der Waals forces between the compound and AChE .

- Dysregulation of AChE activity contributes to neurodegenerative diseases like Alzheimer’s, where synaptic loss and memory impairment occur .

- These properties impact bioavailability , determining how efficiently the compound reaches its target .

- In neurodegenerative diseases, maintaining optimal AChE activity is crucial for preserving cognitive function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter . The interaction between 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone and acetylcholinesterase is significant as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft .

Cellular Effects

The effects of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and growth .

Molecular Mechanism

At the molecular level, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase inhibits the enzyme’s activity, resulting in increased acetylcholine levels . Furthermore, it can alter gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

1-(benzotriazol-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWHQUFHZUCJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401433 | |

| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50531-70-9 | |

| Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(α-Chloroacetyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in the context of the research paper?

A1: 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone serves as a crucial intermediate in the synthesis of new 1,2,3-triazoline and 1,2,3,4-tetrazole derivatives []. The research highlights its reactivity with sodium azide to yield 2-azido-1-(1H-benzo[d][1,2,3]triazol-1-yl) ethanone, a key precursor for the 1,3-dipolar cycloaddition reactions with various α,β-unsaturated carbonyl compounds and Schiff bases. This method offers a synthetic route to access diverse triazole and tetrazole derivatives, potentially leading to compounds with interesting biological activities.

Q2: How was 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone characterized in the study?

A2: The synthesized 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone was characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm its structural features []. The reaction progress and formation of the compound were monitored using thin-layer chromatography (TLC) with a benzene-methanol (4:1) solvent system []. While not specifically mentioned for this compound, the paper notes that some synthesized derivatives were further analyzed by 1H NMR spectroscopy and elemental analysis (C.H.N.S) for comprehensive structural elucidation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

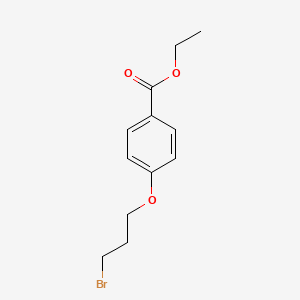

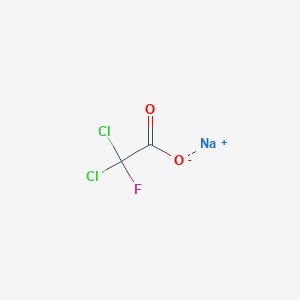

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

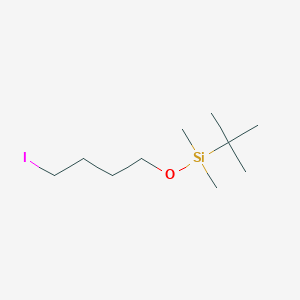

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)